molecular formula C20H21N3O3 B2798385 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide CAS No. 898439-44-6

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide

Cat. No. B2798385
M. Wt: 351.406
InChI Key: FBTZZUPJWWKNBO-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide, also known as QNZ, is a small molecule inhibitor that has shown potential in the treatment of various diseases. QNZ has been found to have anti-inflammatory, anti-tumor, and immunomodulatory effects. In

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A study highlighted the synthesis of novel carboxamide derivatives of 2-quinolones, which exhibited promising antibacterial, antifungal, and antitubercular activities. These compounds were synthesized through a reaction involving 3-acetyl-1-amino-quinolin-2-one and showed significant activity against various pathogens (Kumar, Fernandes, & Kumar, 2014).

Molecular Dynamic Simulation Studies

Research on N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives, designed as potential acetylcholinesterase inhibitors, involved synthesis, characterization, and molecular dynamic simulation studies. These compounds, particularly characterized for their interactions with acetylcholinesterase, provide insights into designing inhibitors for enzyme-related diseases (Pashaei et al., 2021).

Anticancer Activities

A novel series of pyrazoline incorporated 2-quinolones were synthesized and evaluated for their antioxidant and in vitro cytotoxic activities against Ehrlich Ascites Carcinoma cells. This study contributes to the exploration of quinolone derivatives as potential anticancer agents (Kumar, Fernandes, & Kumar, 2016).

Synthesis and Reactivity

The synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline were explored, leading to the formation of compounds that underwent electrophilic substitution reactions. This research provides valuable knowledge on the chemical behavior and potential applications of such quinoline derivatives (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Antibacterial Activity

Novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized and showed significant in vitro antibacterial activity against several bacterial strains. This study exemplifies the potential of quinoline derivatives in developing new antibacterial agents (Largani et al., 2017).

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14(24)23-11-5-8-16-9-10-17(12-18(16)23)22-20(26)19(25)21-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTZZUPJWWKNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide

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